molecular formula C13H14BrClO3 B1293360 3'-Bromo-4'-chloro-3-(1,3-dioxan-2-YL)propiophenone CAS No. 898757-20-5

3'-Bromo-4'-chloro-3-(1,3-dioxan-2-YL)propiophenone

Cat. No. B1293360
M. Wt: 333.6 g/mol
InChI Key: LQQYEFHHJAKJMH-UHFFFAOYSA-N
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Description

The compound of interest, 3'-Bromo-4'-chloro-3-(1,3-dioxan-2-yl)propiophenone, is a halogenated organic molecule that may be related to various research areas, including organic synthesis, medicinal chemistry, and environmental studies. While the specific compound is not directly mentioned in the provided papers, the research on related bromo- and chloro-substituted compounds can offer insights into the synthesis, reactivity, and properties of such halogenated aromatics .

Synthesis Analysis

The synthesis of halogenated aromatic compounds can involve various strategies, including gold-catalyzed rearrangements, high-pressure hydrolysis, and condensation reactions. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes has been reported, which is highly diastereoselective and involves a 1,2-acyloxy migration . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction followed by an addition reaction has been described . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated by the crystal structure determination of a Schiff base compound related to the target molecule . The crystallographic analysis can reveal the geometry around the halogen atoms and the overall molecular conformation, which is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Halogenated aromatics can participate in various chemical reactions, including Diels-Alder and cross-coupling reactions, as well as reactions with enaminothioketones to yield oxoimmoniosulfides . The presence of bromo and chloro substituents can influence the regioselectivity and yield of these reactions. For example, the presence of bromine in a chlorinated hydrocarbon system can increase the total yield of dioxins and furans due to the ease of bromine elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatics, such as bromophenols, can be characterized by their antioxidant and radical scavenging activities . These properties are important for potential applications in medicinal chemistry. Additionally, the reactivity of such compounds in high-temperature conditions can lead to the formation of various degradation products, which is significant for environmental studies .

properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClO3/c14-10-8-9(2-3-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQYEFHHJAKJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646070
Record name 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-4'-chloro-3-(1,3-dioxan-2-YL)propiophenone

CAS RN

898757-20-5
Record name 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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